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Compound of Interest

Compound Name: 4-oxobutyl acetate

Cat. No.: B1600431

An In-depth Technical Guide to 4-Oxobutyl
Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and analysis of 4-oxobutyl acetate. The information is curated for professionals in research
and development, with a focus on delivering precise data and actionable methodologies.

Core Chemical Information

4-Oxobutyl acetate, also known as 4-acetoxybutyraldehyde, is a bifunctional organic molecule
containing both an aldehyde and an ester functional group.[1][2] Its unique structure makes it a
potentially versatile building block in organic synthesis.

The fundamental properties of 4-oxobutyl acetate are summarized in the table below,
providing a quick reference for experimental planning.
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Property Value Reference(s)

IUPAC Name 4-oxobutyl acetate [3]

4-acetoxybutyraldehyde,
Synonyms [1112][3]
Butanal, 4-(acetyloxy)-

CAS Number 6564-95-0 [1][2]
Molecular Formula CéH1003 [1][2]
Molecular Weight 130.14 g/mol [1][2]13]
Boiling Point 59-60 °C (at 1 Torr) [1112]
Density 1.0612 g/cm3 [1][2]
SMILES CC(=0)occcce=0 [3]
InChiKey OZTUJRSHRYXRFW- 1]

UHFFFAOYSA-N

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific work. The
following sections outline protocols for the synthesis and analytical characterization of 4-
oxobutyl acetate.

A key synthesis method for 4-oxobutyl acetate was reported in the Journal of the American
Chemical Society in 1948.[1][2][4] While access to the full historical text can be limited, the
general approach involves the controlled oxidation of a precursor alcohol, 4-acetoxy-1-butanol,
or the ozonolysis of a suitable unsaturated acetate.

General Protocol for Oxidation of 4-acetoxy-1-butanol:

o Dissolution: Dissolve 4-acetoxy-1-butanol in a suitable organic solvent (e.g.,
dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

e Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exotherm.
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o Oxidant Addition: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate
(PCC) or a Dess-Martin periodinane solution, portion-wise to the cooled solution. The
aldehyde functionality is sensitive to over-oxidation to a carboxylic acid, necessitating careful
control of the oxidant stoichiometry and reaction temperature.

o Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)
or Gas Chromatography (GC) until the starting material is consumed.

o Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium
thiosulfate for periodinane-based oxidations). Filter the mixture through a pad of silica gel or
Celite to remove oxidant byproducts.

 Purification: Remove the solvent under reduced pressure. The resulting crude product, 4-
oxobutyl acetate, can be purified by vacuum distillation, taking note of its reported boiling
point of 59-60 °C at 1 Torr.[1][2]

To confirm the identity and purity of synthesized 4-oxobutyl acetate, a combination of
spectroscopic methods is employed.

Protocol for Structural Verification:
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Prepare a sample by dissolving ~5-10 mg of the purified product in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs).

o Acquire *H NMR and 3C NMR spectra. The *H NMR spectrum is expected to show a
characteristic aldehyde proton signal between 9-10 ppm, a singlet for the acetate methyl
group around 2 ppm, and methylene proton signals corresponding to the butyl chain. The
13C NMR will show a carbonyl signal for the aldehyde carbon near 200 ppm and an ester
carbonyl signal around 170 ppm.[3]

* Infrared (IR) Spectroscopy:

o Acquire an IR spectrum of the neat liquid sample using a salt plate (NaCl or KBr) or an
ATR-FTIR spectrometer.
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o The spectrum should exhibit two distinct carbonyl (C=0) stretching bands: one for the
aldehyde around 1720-1740 cm~* and one for the ester around 1735-1750 cm~*. The C-O
stretching of the ester will also be visible between 1000-1300 cm~1.[3]

e Mass Spectrometry (MS):

o Analyze the sample using a mass spectrometer, typically with an electron ionization (EI)
source coupled to a GC for separation.

o The mass spectrum will show the molecular ion peak (M*) corresponding to the molecular
weight (130.14 g/mol ) and characteristic fragmentation patterns, such as the loss of an
acetyl group.

Biological Activity and Applications in Drug
Development

As of this writing, there is limited publicly available information detailing specific biological
activities or direct applications of 4-oxobutyl acetate in signaling pathways or as a therapeutic
agent. However, its bifunctional nature—possessing both an electrophilic aldehyde and a
stable ester—makes it a valuable intermediate in medicinal chemistry. It can serve as a scaffold
or linker in the synthesis of more complex molecules, where each functional group can be

addressed with high chemoselectivity.

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to 4-
oxobutyl acetate.
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Caption: Workflow for the synthesis and characterization of 4-oxobutyl acetate.
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Caption: Conceptual role of 4-oxobutyl acetate as a synthetic building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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